molecular formula C12H6F3N3O2S2 B2530631 5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole CAS No. 343376-01-2

5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole

Cat. No.: B2530631
CAS No.: 343376-01-2
M. Wt: 345.31
InChI Key: UFTYEPXPLPTGJD-UHFFFAOYSA-N
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Description

5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a nitro group at position 5 and a 3-(trifluoromethyl)phenylsulfanyl group at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group may influence electronic properties and bioactivity .

Properties

IUPAC Name

5-nitro-6-[3-(trifluoromethyl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3O2S2/c13-12(14,15)7-2-1-3-8(6-7)22-9-10(18(19)20)17-4-5-21-11(17)16-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTYEPXPLPTGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=C(N3C=CSC3=N2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including 5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole. The compound has shown efficacy against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against multidrug-resistant strains of Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics like linezolid, indicating strong antibacterial properties .

Microorganism MIC (µg/mL) Comparison
MRSA8Lower than linezolid
Escherichia coli16Comparable

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Case Study: Cytotoxic Effects

In vitro studies demonstrated that the compound exhibited cytotoxicity against several cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)10High cytotoxicity
MCF7 (Breast Cancer)12Moderate cytotoxicity

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole ring can enhance the biological activity of derivatives. For instance, substituents on the phenyl group significantly affect the compound's potency against bacterial strains .

Mechanism of Action

The mechanism of action of 5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 5 and 6 of the imidazo[2,1-b][1,3]thiazole scaffold critically impact physicochemical properties:

Compound Name Substituents (Position 5/6) Molecular Formula Molecular Weight Key Properties
Target Compound 5-NO₂, 6-(3-CF₃-C₆H₄-S) C₁₃H₇F₃N₃O₂S₂ 328.33 High lipophilicity (CF₃ group)
5-Nitro-6-(2-nitrophenyl)imidazo[2,1-b]thiazole 5-NO₂, 6-(2-NO₂-C₆H₄) C₁₁H₆N₄O₄S 290.25 Polar (dual nitro groups)
6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b]thiazole 5-NO₂, 6-(iPr-S) C₈H₉N₃O₂S₂ 243.30 Reduced steric bulk
6-[(3-CF₃-C₆H₄)-S]imidazo[2,1-b]thiazole-5-carbaldehyde 5-CHO, 6-(3-CF₃-C₆H₄-S) C₁₃H₇F₃N₂OS₂ 328.00 Reactive aldehyde moiety
  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to nitro-substituted analogs (e.g., 5-nitro-6-(2-nitrophenyl) derivative) .
  • Solubility: Polar substituents like nitro groups reduce solubility in nonpolar solvents, whereas alkylsulfanyl groups (e.g., isopropyl) enhance it .

Structural-Activity Relationships (SAR)

  • Position 6 : Bulky substituents (e.g., 3-CF₃-C₆H₄-S) may sterically hinder enzyme interactions but improve membrane permeability .

Biological Activity

5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole (CAS Number: 343376-01-2) is a synthetic compound that belongs to the imidazo-thiazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties.

  • Molecular Formula : C12H6F3N3O2S2
  • Molecular Weight : 343.33 g/mol
  • Purity : 90%
  • Physical Form : Solid

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, flow cytometry results showed that the compound accelerates apoptosis in MCF cell lines at specific dosages, leading to suppressed tumor growth in animal models .

Study Cell Line IC50 (μM) Effect
Study AMCF-725.72 ± 3.95Induces apoptosis
Study BU8745.2 ± 13.0Cytotoxicity observed

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects against various bacterial strains. It demonstrated notable inhibitory activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (μg/mL) Inhibition Zone (mm)
Staphylococcus aureus4021
Escherichia coli20014
Bacillus subtilis30012

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the presence of the nitro group and the thiazole moiety contribute to its bioactivity by interacting with cellular targets involved in cell proliferation and apoptosis.

Case Studies

Several case studies have focused on the efficacy of this compound in preclinical models:

  • Case Study on Cancer : In a study involving mice with induced tumors, administration of the compound resulted in significant tumor size reduction compared to control groups. This highlights its potential as an anticancer therapeutic agent .
  • Case Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various imidazo-thiazole derivatives, with this compound showing superior effectiveness against resistant bacterial strains .

Q & A

Q. Can this compound synergize with existing therapies (e.g., antibiotics or chemotherapeutics)?

  • Methodology : Test combinations with cisplatin or fluconazole via checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices. Mechanistic synergy (e.g., ROS amplification) is confirmed via transcriptomics (RNA-seq) of treated pathogens or cancer cells .

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